Dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with nitro, sulfonylamino, and ester groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the nitro group through nitration. Subsequent steps involve sulfonylation and esterification to achieve the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester groups produces carboxylic acids.
Scientific Research Applications
Dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonylamino groups play crucial roles in binding to these targets, while the ester groups may influence the compound’s solubility and stability. The specific pathways and molecular interactions depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[[3-nitro-4-(methylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate
- Dimethyl 5-[[3-nitro-4-(ethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate is unique due to the presence of the oxolan-2-ylmethylamino group, which may confer distinct chemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing targeted molecules for specific applications.
Properties
IUPAC Name |
dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O9S/c1-31-20(25)13-8-14(21(26)32-2)10-15(9-13)23-34(29,30)17-5-6-18(19(11-17)24(27)28)22-12-16-4-3-7-33-16/h5-6,8-11,16,22-23H,3-4,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMPYRUBHKMEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)NCC3CCCO3)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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